![molecular formula C13H16N4O B7558521 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide](/img/structure/B7558521.png)
6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide
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Overview
Description
6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide, also known as DMPYC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in various applications. DMPYC belongs to the class of pyridine carboxamides and has a molecular formula of C13H17N4O.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide is not well-understood, but it is believed to involve the interaction of the compound with various receptors and enzymes in the body. 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide has been shown to have an affinity for certain types of receptors, including adenosine receptors and cannabinoid receptors.
Biochemical and Physiological Effects
6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also shown that 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide can modulate the immune response and has potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide in lab experiments is its relatively simple synthesis method and low cost. However, one limitation of using 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide is its limited solubility in certain solvents, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research involving 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide. One potential area of research is the development of new synthetic methods for 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide that can improve the yield and purity of the product. Another area of research is the exploration of new applications for 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide in fields such as organic electronics, drug development, and cancer research. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide involves the reaction between 3,5-dimethylpyrazole and 3-cyanopyridine in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide. The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide has been well-documented in the literature, and various modifications to the reaction conditions have been explored to improve the yield and purity of the product.
Scientific Research Applications
6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide is in the field of organic electronics. 6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-7-10(2)17(15-9)12-6-5-11(8-14-12)13(18)16(3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALPQMKBLCSFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyridine-3-carboxamide |
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